molecular formula C15H13N3O2S B11726958 Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate

Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate

Cat. No.: B11726958
M. Wt: 299.3 g/mol
InChI Key: OGVBRAYGRYZZEX-UHFFFAOYSA-N
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Description

Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate is a compound that belongs to the class of thiazole derivatives Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds

Preparation Methods

The synthesis of Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate typically involves multi-step reactions starting from commercially available substances. One common synthetic route includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

ethyl 4-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)benzoate

InChI

InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-5-7-11(8-6-10)17-15-18-12-4-3-9-16-13(12)21-15/h3-9H,2H2,1H3,(H,17,18)

InChI Key

OGVBRAYGRYZZEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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